N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a morpholino group, and an ethoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-ethoxybenzaldehyde.
Condensation Reaction: The intermediate compounds undergo a condensation reaction with morpholine to form the desired product.
Oxalamide Formation: The final step involves the formation of the oxalamide group through a reaction with oxalyl chloride under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide can be compared with similar compounds such as:
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methoxyphenyl)oxalamide: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility.
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-chlorophenyl)oxalamide: The presence of a chloro group can significantly alter the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-4-32-21-11-7-19(8-12-21)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)18-5-9-20(10-6-18)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUPQNAUCLYDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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